Comparative Synthesis Yield from Indazole-3-carboxylic Acid Precursor
In the direct reduction of indazole-3-carboxylic acid to (1H-indazol-3-yl)methanol, the use of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in THF/toluene provides a quantifiable yield advantage compared to the use of lithium aluminum hydride (LiAlH4) in diethyl ether. The Red-Al method yields 77% [1], while the LiAlH4 method yields 71% under comparable conditions [2].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 77% |
| Comparator Or Baseline | 71% (LiAlH4 reduction method) |
| Quantified Difference | 6 percentage points higher yield |
| Conditions | Reduction of indazole-3-carboxylic acid (4498-67-3) to (1H-indazol-3-yl)methanol; Red-Al in THF/toluene at 0°C to reflux vs. LiAlH4 in diethyl ether |
Why This Matters
A 6% higher yield directly translates to lower raw material cost per unit of product and reduced waste generation, impacting procurement decisions for kilogram-scale synthesis.
- [1] Indazoles.com. (2021). Continuously updated synthesis method about 4498-67-3. View Source
- [2] Indazoles.com. (2021). The important role of 4498-67-3. View Source
